8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the class of imidazo[2,1-f]purines This compound is characterized by its fused bicyclic structure, which includes both imidazole and purine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of appropriate aldehydes, amines, and ketones under acidic or basic conditions to form the imidazole ring, followed by cyclization to form the fused purine structure .
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated flow reactors to ensure precise control over reaction conditions and scalability. These methods often employ catalysts to enhance reaction rates and yields, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in synthetic chemistry or medicinal applications.
Scientific Research Applications
8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused bicyclic structure and have applications in medicinal chemistry.
Imidazo[1,2-a]pyridines: Known for their use in drug development and material science.
Substituted Imidazoles: Widely used in various chemical and biological applications.
Uniqueness
8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
6-ethyl-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-6-19-11(4)9-21-12-13(17-15(19)21)18(5)16(23)20(14(12)22)8-7-10(2)3/h9-10H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGGWPDSXVECEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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